molecular formula C18H21ClN2O2 B255183 3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B255183
M. Wt: 332.8 g/mol
InChI Key: WEESPLDDMZFCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is a synthetic compound that belongs to the class of pyrrole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of 3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is not fully understood. However, it has been suggested that its anticancer activity may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt DNA synthesis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anticonvulsant activity may be related to its ability to modulate the activity of ion channels.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cytotoxicity in cancer cells, reduce inflammation, and decrease seizure activity. However, its effects on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione in lab experiments is its potential to exhibit multiple activities, making it a versatile compound for various research applications. However, its limitations include its potential toxicity and lack of specificity towards certain targets.

Future Directions

Future research directions for 3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione include investigating its potential use as a therapeutic agent for various diseases, optimizing its synthesis method, and improving its specificity towards certain targets. Additionally, its potential use as a photosensitizer in photodynamic therapy and as a corrosion inhibitor in material science can be further explored.

Synthesis Methods

The synthesis of 3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione involves the reaction of 4-ethylphenylhydrazine with cyclohexanone in the presence of acetic acid to form 4-(cyclohexylamino)-1-phenyl-1H-pyrrole-2,5-dione. The subsequent reaction of this intermediate with thionyl chloride and chloroacetyl chloride results in the formation of this compound.

Scientific Research Applications

3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, anti-inflammatory, and anticonvulsant activities. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy and as a corrosion inhibitor in material science.

properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

3-chloro-4-(cyclohexylamino)-1-(4-ethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C18H21ClN2O2/c1-2-12-8-10-14(11-9-12)21-17(22)15(19)16(18(21)23)20-13-6-4-3-5-7-13/h8-11,13,20H,2-7H2,1H3

InChI Key

WEESPLDDMZFCES-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3CCCCC3

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3CCCCC3

Origin of Product

United States

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